Enzyme Substrate Affinity: Ethyl vs. Methyl Ester of 2,2-Dimethylcyclopropanecarboxylate
The ethyl ester (DmCpCe) exhibits a higher Michaelis-Menten constant (Km) of 0.43 mM compared to 0.25 mM for the methyl ester (DmCpCm) when hydrolyzed by the esterase RhEst1 [1]. This indicates that the ethyl ester has a lower binding affinity for the enzyme, which can be advantageous in kinetic resolution processes where controlled hydrolysis rates are desired.
| Evidence Dimension | Enzyme-substrate affinity (Km) for RhEst1 esterase |
|---|---|
| Target Compound Data | Km = 0.43 mM |
| Comparator Or Baseline | Methyl 2,2-dimethylcyclopropanecarboxylate (DmCpCm): Km = 0.25 mM |
| Quantified Difference | The ethyl ester exhibits a 1.72-fold higher Km value than the methyl ester, representing a 72% increase in the substrate concentration required to achieve half-maximal velocity. |
| Conditions | Enzymatic hydrolysis using purified RhEst1 from Rhodococcus sp. ECU1013, expressed in E. coli BL21(DE3) |
Why This Matters
This measured difference in enzyme affinity directly impacts biocatalytic process design; the ethyl ester's reduced binding can prevent substrate inhibition at high concentrations and provide better control over enantioselective hydrolysis kinetics for chiral S-(+)-DMCPA production.
- [1] Zhang Y, et al. Cloning and Characterization of a Novel Esterase from Rhodococcus sp. for Highly Enantioselective Synthesis of a Chiral Cilastatin Precursor. Applied and Environmental Microbiology. 2014;80(23):7348-7355. View Source
